

1-Stearoyl-3-oleoyl-2-chloropropanediol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Stearoyl-3-oleoyl-2-chloropropanediol

Cat. No.: B15549746

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Stearoyl-3-oleoyl-2-chloropropanediol**, a synthetic diacylglycerol analog. While a specific CAS number for this compound is not readily available in public databases, its structure is cataloged in PubChem with the Compound ID (CID) 172419351.^[1] This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential applications in research and drug development, drawing parallels from structurally similar compounds.

Physicochemical Properties

The precise experimental data for **1-Stearoyl-3-oleoyl-2-chloropropanediol** is limited. However, its properties can be estimated based on its chemical structure and data from related lipid molecules.

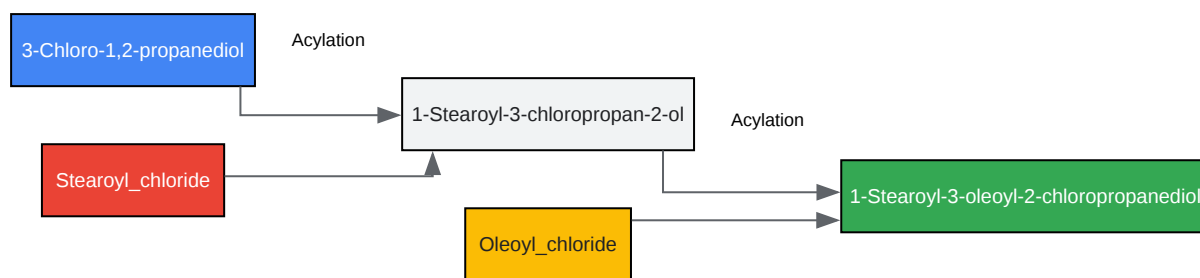
Property	Value	Source/Method
Molecular Formula	C ₃₉ H ₇₃ ClO ₄	PubChem[1]
Molecular Weight	641.45 g/mol	Calculated
Appearance	Likely a solid at room temperature	Inferred from similar lipids[2]
Solubility	Expected to be soluble in nonpolar organic solvents like chloroform and hexane.	Inferred from similar lipids[2]
CAS Number	Not assigned	

Synthesis and Characterization

The synthesis of **1-Stearoyl-3-oleoyl-2-chloropropanediol** can be approached through a multi-step process, leveraging established methods for lipid synthesis.

Proposed Synthetic Pathway

A plausible synthetic route starts from 3-chloro-1,2-propanediol, involving sequential esterification with stearoyl chloride and oleoyl chloride. The regioselectivity of the acylation can be controlled through the use of protecting groups.



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Caption: Proposed synthesis of **1-Stearoyl-3-oleoyl-2-chloropropanediol**.

Experimental Protocols

Synthesis of **1-Stearoyl-3-oleoyl-2-chloropropanediol** (Illustrative Protocol)

- Step 1: Monacylation. Dissolve 3-chloro-1,2-propanediol in a suitable aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine). Add stearoyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
- Purification of Intermediate. Quench the reaction with water and extract the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting 1-stearoyl-3-chloropropan-2-ol by column chromatography on silica gel.
- Step 2: Second Acylation. Dissolve the purified intermediate in an aprotic solvent with a base. Add oleoyl chloride dropwise at 0°C. Allow the reaction to proceed to completion.
- Final Purification. Work up the reaction as described in Step 2. Purify the final product, **1-stearoyl-3-oleoyl-2-chloropropanediol**, by column chromatography.

Characterization by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the characterization and quantification of chlorinated lipids. [\[3\]](#)[\[4\]](#)

- Sample Preparation. Dissolve the purified product in an appropriate solvent, such as a chloroform:methanol mixture.[\[5\]](#)
- Chromatographic Separation. Utilize a C18 reverse-phase column for separation. A typical mobile phase gradient could be a mixture of acetonitrile and water with an additive like ammonium acetate.[\[6\]](#)
- Mass Spectrometric Detection. Employ electrospray ionization (ESI) in positive ion mode. The precursor ion corresponding to the [M+H]⁺ or [M+NH₄]⁺ adduct of **1-stearoyl-3-oleoyl-2-chloropropanediol** would be selected for fragmentation.

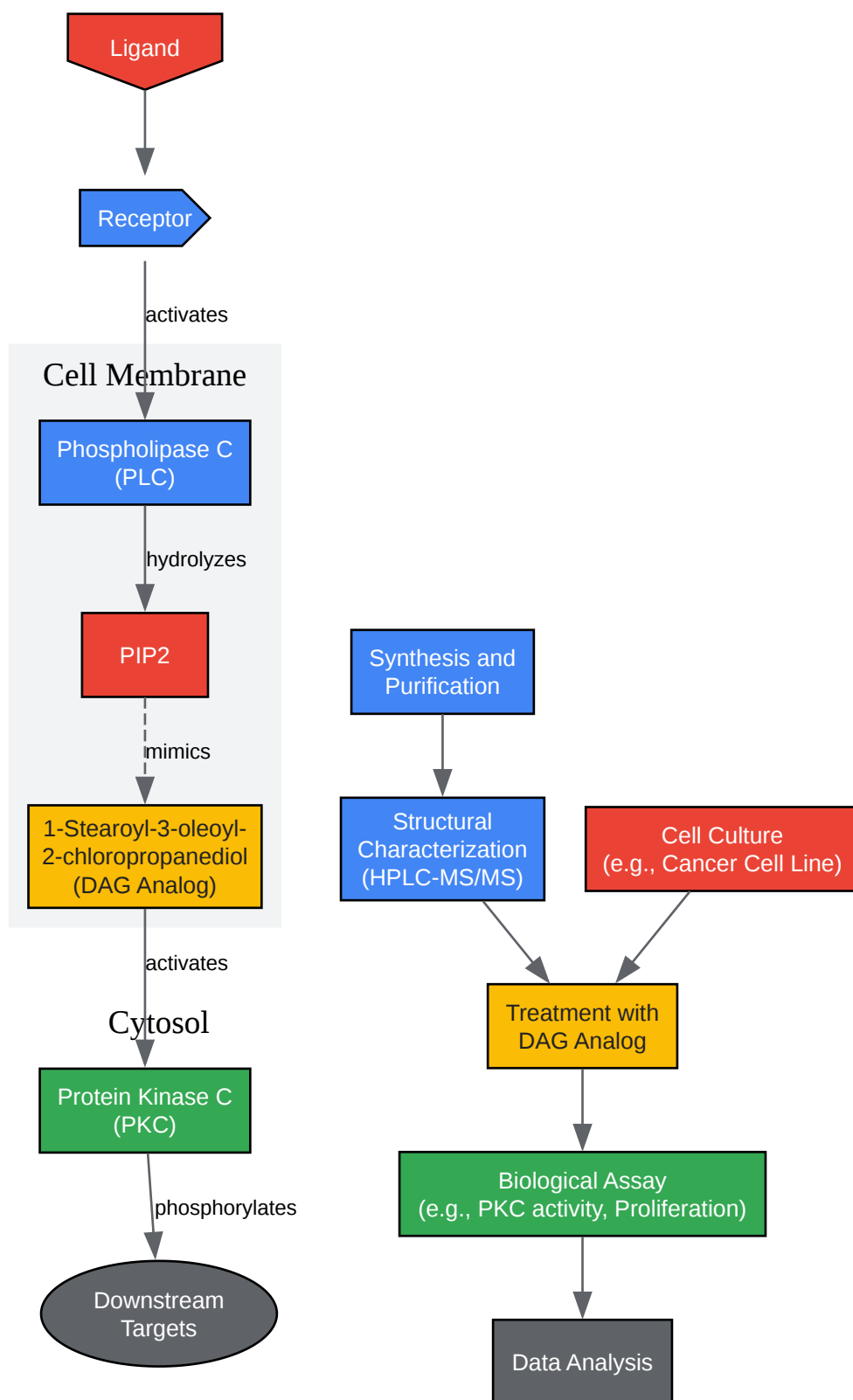
- MS/MS Analysis. Fragment the precursor ion to obtain characteristic product ions that confirm the presence of the stearyl and oleoyl acyl chains and the chloropropanediol backbone.

Potential Applications in Research and Drug Development

Diacylglycerol (DAG) analogues are crucial tools for studying lipid signaling pathways. As a structural mimic of endogenous DAG, **1-stearyl-3-oleoyl-2-chloropropanediol** could serve as a valuable molecular probe.

Role in Signal Transduction

Endogenous diacylglycerols are key second messengers that activate a variety of proteins, most notably Protein Kinase C (PKC) isozymes.^[7] The activation of PKC is central to numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Synthetic DAG analogues can be used to investigate the specific roles of different PKC isozymes.^[8]



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